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Compound Name:
hydroxyphenyl)ethanone

Cat. No.: B083987

An In-depth Technical Guide to 1-(3,5-Ditert-
butyl-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-ditert-butyl-4-
hydroxyphenyl)ethanone, a sterically hindered phenolic compound with significant
applications in medicinal chemistry and materials science. This document details its chemical
and physical properties, provides experimental protocols for its synthesis and subsequent use
as a chemical intermediate, and explores its mechanisms of action as a potent antioxidant and
anti-inflammatory agent. Particular focus is given to its role in modulating key cellular signaling
pathways, making it a valuable scaffold for drug discovery and development.

Chemical and Physical Properties

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-di-tert-butyl-4'-
hydroxyacetophenone, is an aromatic ketone. The defining structural features are a central
phenyl ring, a hydroxyl group, an acetyl group, and two bulky tert-butyl groups positioned ortho
to the hydroxyl moiety. These tert-butyl groups provide significant steric hindrance, which is key
to the molecule's stability and antioxidant function.
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Table 1: Physicochemical Properties of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

Property Value Reference(s)
CAS Number 14035-33-7 [1][2]
Molecular Formula C16H2402 [1][2]
Molecular Weight 248.36 g/mol [1112]
Appearance White to pale beige solid [2]

Melting Point 146-147 °C [2]

Boiling Point (Predicted) ~308.2 °C [2]

Density (Predicted) ~0.982 g/cm3 [2]

N Slightly soluble in chloroform
Solubility [2]
and methanol

Table 2: Spectroscopic Data (Estimated)

While a definitive, published spectrum was not identified in the literature, the following nuclear
magnetic resonance (NMR) shifts can be estimated based on the analysis of structurally similar
compounds and standard chemical shift tables.
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Estimated Chemical Shift

Nucleus Environment
(5, ppm)
1H NMR Ar-H (s, 2H) 7.7-7.9
OH (s, 1H) 5.5-6.0
CO-CHs (s, 3H) 25-27
C(CHs)s (s, 18H) 14-15
13C NMR C=0 ~197
Ar-C-OH 155 - 160
Ar-C-C(CHs)3 135 - 140
Ar-C-H 125 - 130
Ar-C-CO 128 - 132
C(CH3)s ~35
C(CHs)3 ~30
CO-CHs ~26

Note: These are estimated values and should be confirmed by experimental analysis.

Experimental Protocols
Synthesis via Friedel-Crafts Acylation

The most common and efficient method for synthesizing 1-(3,5-ditert-butyl-4-
hydroxyphenyl)ethanone is through the Friedel-Crafts acylation of 2,6-di-tert-butylphenol.

Reaction Scheme:
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Figure 1: Synthesis via Friedel-Crafts Acylation.
Detailed Methodology:

o Apparatus Setup: A dried, three-necked, round-bottomed flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser with a gas outlet is assembled under an
inert atmosphere (e.g., nitrogen or argon).

» Reagent Charging: The flask is charged with anhydrous aluminum chloride (AICls, 1.2
equivalents) and a suitable anhydrous solvent such as tetrachloromethane (CCla) or toluene.
The mixture is stirred to form a slurry.

e Cooling: The slurry is cooled to 0-5 °C using an ice bath.

o Substrate Addition: 2,6-di-tert-butylphenol (1.0 equivalent) is dissolved in the same
anhydrous solvent and added dropwise to the cooled slurry via the dropping funnel.
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» Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the reaction
mixture, maintaining the temperature below 10 °C.

e Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by
Thin Layer Chromatography (TLC).

e Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of
crushed ice and water, with vigorous stirring.

o Extraction: The organic layer is separated. The aqueous layer is extracted two to three times
with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined.

o Washing: The combined organic phase is washed sequentially with water, a dilute solution of
sodium bicarbonate, and finally with brine.

e Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or
magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a
rotary evaporator.

 Purification: The crude solid product is purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexane) to yield the final product.

Use as an Intermediate: Synthesis of Chalcones via
Claisen-Schmidt Condensation

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone is a valuable ketone for synthesizing chalcone
derivatives, which are known for their broad range of biological activities.

Reaction Scheme:
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Figure 2: Synthesis of Chalcones.
Detailed Methodology:

e Reactant Preparation: Dissolve 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone (1.0
equivalent) and a selected aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom
flask.

o Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, such as
sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the flask. The reaction is
typically initiated at room temperature.

o Reaction: Continue stirring the mixture at room temperature for several hours (typically 4-24
hours). The formation of a precipitate often indicates product formation. Monitor the
reaction's completion using TLC.

« |solation: Once the reaction is complete, pour the mixture into crushed ice.
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o Neutralization: Acidify the mixture with a dilute acid (e.qg., hydrochloric acid) to neutralize the
excess base, which will fully precipitate the chalcone product.

e Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with
cold water until the filtrate is neutral.

 Purification: The crude chalcone is then purified by recrystallization from a suitable solvent,

commonly ethanol.

Mechanisms of Action and Biological Significance
Antioxidant Activity

The primary mechanism of antioxidant action for this compound is free radical scavenging. The
phenolic hydroxyl group can donate its hydrogen atom to a free radical (Re), thus neutralizing it.
The resulting phenoxy radical is significantly stabilized by two key factors:

 Steric Hindrance: The two bulky tert-butyl groups ortho to the hydroxyl group physically
shield the radical oxygen, preventing it from participating in further propagation reactions.

» Resonance Delocalization: The unpaired electron on the oxygen can be delocalized
throughout the aromatic ring, further stabilizing the radical.
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Figure 3: Antioxidant Mechanism.

Anti-inflammatory Activity
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Chronic inflammation is linked to the overproduction of pro-inflammatory mediators. Phenolic
compounds, including 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone and its derivatives,
have been shown to exert anti-inflammatory effects by modulating key signaling pathways,
primarily the Nuclear Factor-kappa B (NF-kB) pathway.

NF-kB Signaling Pathway Inhibition:

Under normal conditions, NF-kB is sequestered in the cytoplasm by an inhibitory protein, IkB.
Inflammatory stimuli (like lipopolysaccharide, LPS) trigger a cascade that leads to the
phosphorylation and subsequent degradation of IkB. This frees NF-kB to translocate to the
nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes,
including cytokines (e.g., TNF-q, IL-6) and enzymes like cyclooxygenase-2 (COX-2).

Hindered phenols can interfere with this pathway, often by inhibiting the activity of IkB kinase
(IKK), the enzyme responsible for phosphorylating IKB. By preventing IkB degradation, the
phenolic compound effectively traps NF-kB in the cytoplasm, preventing the transcription of
inflammatory genes.
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Figure 4: Inhibition of the NF-kB Signaling Pathway.
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Applications in Drug Discovery and Development

The unique combination of a reactive ketone handle, a potent antioxidant phenolic group, and
stabilizing bulky substituents makes 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone a highly
valuable starting material and structural motif in drug discovery.

» Scaffold for Novel Therapeutics: It serves as a foundational building block for creating more
complex molecules, such as chalcones, flavanones, and other heterocyclic compounds with
enhanced or novel biological activities.

e Probing Structure-Activity Relationships (SAR): The compound and its derivatives are used
to investigate how structural modifications affect antioxidant and anti-inflammatory potency,
guiding the design of more effective drug candidates.

o Development of Anti-inflammatory Agents: By targeting pathways like NF-kB, derivatives of
this molecule are being investigated for the treatment of chronic inflammatory diseases.

o Neuroprotective Research: Given the link between oxidative stress, inflammation, and
neurodegenerative diseases, this class of compounds is explored for its potential to protect
neuronal cells.

Conclusion

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone is a versatile and powerful molecule for
researchers in chemistry and pharmacology. Its well-defined synthesis, coupled with its potent
antioxidant and anti-inflammatory properties, establishes it as a privileged scaffold in the
development of new therapeutic agents. The detailed protocols and mechanistic insights
provided in this guide are intended to facilitate its use in the laboratory and accelerate research
into novel treatments for diseases rooted in oxidative stress and inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. Buy 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone (EVT-316002) | 14035-33-7
[evitachem.com]

 To cite this document: BenchChem. [1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone CAS
number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083987#1-3-5-ditert-butyl-4-hydroxyphenyl-
ethanone-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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